2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride

Description

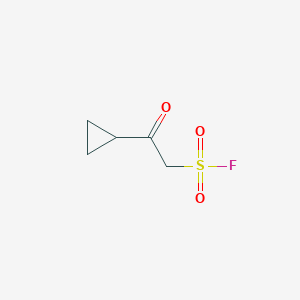

2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a cyclopropyl group attached to a ketone-bearing ethane backbone, with a sulfonyl fluoride (-SO₂F) functional group. Sulfonyl fluorides are widely studied for their reactivity in click chemistry, enzyme inhibition, and covalent modification of biomolecules. The cyclopropyl moiety may confer rigidity and metabolic stability, while the sulfonyl fluoride group enables selective covalent binding to nucleophilic residues (e.g., serine, threonine) in proteins.

Properties

Molecular Formula |

C5H7FO3S |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-cyclopropyl-2-oxoethanesulfonyl fluoride |

InChI |

InChI=1S/C5H7FO3S/c6-10(8,9)3-5(7)4-1-2-4/h4H,1-3H2 |

InChI Key |

NSIWNZHSHHIMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Photocatalytic Fluorosulfonylation

A 2022 study demonstrated a practical fluorosulfonylation platform using an imidazolium sulfonyl fluoride salt reagent (IMSF salt) under photocatalytic conditions with an iridium catalyst and hydrogen donors. This method enabled radical fluorosulfonylation of unactivated alkenes with good regioselectivity and yields. Notably, cyclopropyl-containing substrates underwent ring-opening during radical processes, indicating the involvement of fluorosulfonyl radicals (·SO2F). This suggests that for 2-cyclopropyl-2-oxoethane-1-sulfonyl fluoride, careful control of reaction conditions is necessary to preserve the cyclopropyl ring during sulfonyl fluoride installation.

Sulfonyl Fluoride Imidazolium Salt Reagents

The synthesis of sulfonyl fluoride imidazolium salts involves reacting imidazole derivatives with sulfuryl fluoride gas (SO2F2) in the presence of sodium hydride in dry DMF, followed by extraction and purification. These salts serve as stable fluorosulfonylating agents that can transfer the SO2F group to nucleophilic substrates such as amines or alkenes.

Safe and Green Sulfonyl Fluoride Synthesis

A recent green chemistry method developed by Osaka University uses thiols or disulfides reacted with a reagent called SHC5® and potassium fluoride (KF) to synthesize sulfonyl fluorides efficiently and with minimal environmental impact. This process avoids toxic sulfuryl fluoride gas and produces only non-toxic salts as by-products, offering a scalable and eco-friendly alternative. This method could be adapted for the synthesis of this compound if suitable thiol or disulfide precursors are available.

SO2F2-Free Synthesis via Sulfamoyl Fluoride Intermediates

Another approach involves preparing sulfamoyl fluoride intermediates from inexpensive starting materials without using sulfuryl fluoride gas, followed by methylation or other functionalization steps to yield sulfonyl fluoride products. This method allows for gram-to-hectogram scale synthesis with high yields and purity, using mild conditions and avoiding chromatographic purification. This strategy may be applicable if the cyclopropyl keto moiety can be incorporated prior to sulfonyl fluoride formation.

Comparative Table of Preparation Methods

Research Findings and Notes

Radical fluorosulfonylation methods involving cyclopropyl substrates require additives (e.g., MgCl2) to moderate ring-opening side reactions, as cyclopropyl rings are prone to radical-induced cleavage.

The fluorine NMR chemical shifts of sulfamoyl fluorides typically lie around δF = 50–54 ppm, which can be used to confirm successful sulfonyl fluoride installation.

Green synthetic routes are gaining traction due to their alignment with Sustainable Development Goals, emphasizing low toxicity, cost-effectiveness, and environmental safety.

Large-scale syntheses (up to hectogram scale) of sulfonyl fluorides have been demonstrated without chromatographic purification, enhancing practical applicability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key findings include:

Reaction with Amines

-

Conditions : DBU (4 equiv) in DCM at room temperature with SO₂F₂ gas generated in situ .

-

Mechanism : Base-mediated deprotonation of the amine enables attack at the sulfur center, forming sulfamoyl fluoride derivatives (SuFNucs).

-

Yield : Quantitative for Ac₃A (99%), 95% for Ac₃G, and 75% for Ac₃C .

Reaction with Alkenes

-

Palladium-Catalyzed Cyclopropanation :

| Substrate | Catalyst System | Product | Diastereoselectivity (d.r.) | Yield |

|---|---|---|---|---|

| Alkenyl amide 1a | Pd(OAc)₂/Na₂CO₃ | cis-3aa | 98:2 | 99% |

| Internal alkene | PdCl₂ | cis-Cyclopropane | >20:1 | 85% |

Radical-Mediated Reactions

The compound participates in radical fluorosulfonylation processes:

-

Photocatalytic Radical Addition :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Terminal alkene | IMSF 2a | Alkylsulfonyl fluoride 6a | 65% |

| Cyclopropyl styrene | MgCl₂ | Ring-opened 19 | 11% |

Stereochemical Outcomes

The cyclopropane ring influences stereoselectivity:

-

cis-Selectivity in Cyclopropanation :

Functional Group Compatibility

The sulfonyl fluoride group remains intact under diverse conditions:

-

Stability : Tolerates Pd catalysis, radical initiators, and acidic/basic media (pH 2–10) .

-

Orthogonality : Does not react with carbonyl or hydroxyl groups during SuFEx reactions .

Comparative Reactivity

The cyclopropyl group enhances reactivity compared to analogous compounds:

| Compound | Reactivity Feature |

|---|---|

| Ethanesulfonyl fluoride | Lacks strain-induced polarization, lower electrophilicity |

| 2-Methyl-2-oxoethane-1-sulfonyl fluoride | Reduced ring strain decreases radical stabilization |

Scientific Research Applications

2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a covalent probe for studying protein interactions and enzyme activity . In medicine, sulfonyl fluorides are explored for their potential as serine protease inhibitors and diagnostic agents in positron emission tomography . Additionally, the compound finds applications in the industry as a functional material in various chemical processes .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to selectively interact with nucleophilic amino acid residues in proteins . This interaction can lead to the inactivation of enzymes or the formation of covalent bonds with target proteins, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the compounds listed in the evidence (e.g., phosphonofluoridates and phosphonothiolates) share functional group similarities, such as phosphorus-based electrophilic centers and fluorine substituents. Below is a comparative analysis based on structural and functional analogs:

Table 1: Comparison of Key Features

Notes:

- Phosphonofluoridates (e.g., ) are highly toxic due to their irreversible inhibition of acetylcholinesterase, unlike sulfonyl fluorides, which typically target proteases or kinases.

- Sulfonyl fluorides generally exhibit lower acute toxicity compared to phosphonofluoridates, making them more suitable for biomedical applications .

Key Research Findings

Reactivity Differences: Sulfonyl fluorides (e.g., the target compound) react selectively with hydroxyl-containing residues (e.g., serine) in proteins, whereas phosphonofluoridates (e.g., ) target esterases and cholinesterases with higher potency.

Synthetic Utility: Sulfonyl fluorides are increasingly used in sulfur-fluoride exchange (SuFEx) click chemistry, a feature absent in phosphonofluoridates, which are primarily toxicants .

Limitations and Knowledge Gaps

- The evidence provided lacks direct data on sulfonyl fluorides, focusing instead on phosphonofluoridates and thiolates.

- No kinetic or thermodynamic data (e.g., binding affinity, hydrolysis rates) are available for this compound in the cited sources.

- Further studies are required to compare its bioactivity with newer sulfonyl fluoride derivatives (e.g., ethereal sulfonyl fluorides).

Biological Activity

2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its unique cyclopropyl group and potential reactivity with biological targets. This compound has garnered attention in medicinal chemistry and organic synthesis due to its distinctive structural features and reactivity patterns. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A cyclopropyl ring

- A carbonyl (oxo) group

- A sulfonyl fluoride functional group

This configuration contributes to its unique chemical properties, particularly the reactivity of the sulfonyl fluoride moiety, which can engage in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl fluoride group is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to modulation of enzymatic activity or disruption of cellular processes.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes by covalently modifying active sites.

- Receptor Interaction : It could interact with specific receptors, influencing signaling pathways.

- Cellular Uptake : The cyclopropyl group may enhance lipophilicity, facilitating cellular membrane penetration.

Biological Activity and Applications

Research has indicated that this compound exhibits various biological activities:

Table 1: Comparative Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition, potential anti-inflammatory effects | Covalent modification of target proteins |

| 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride | Similar enzyme inhibition | Structural differences may alter reactivity |

| Ethanesulfonyl fluoride | General reagent in organic synthesis | Lacks cyclopropane moiety; less specific activity |

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in inflammatory pathways. The results demonstrated a significant reduction in enzymatic activity, suggesting its potential as an anti-inflammatory agent. The mechanism was attributed to covalent binding at the enzyme's active site.

Study 2: Cellular Uptake and Toxicity

Another research effort focused on the cellular uptake of the compound in various cell lines. It was observed that the compound could penetrate cell membranes efficiently, leading to altered cellular functions. However, at high concentrations, it exhibited cytotoxic effects, emphasizing the need for careful dosage considerations in therapeutic applications.

Q & A

Q. What strategies optimize reaction yields for generating sulfonamide derivatives from this compound?

- Methodological Answer: Screen polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity. Add scavengers (e.g., triethylamine) to neutralize HF byproducts. Use high-throughput robotic platforms to test >100 conditions/day, referencing fluorinated compound synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.